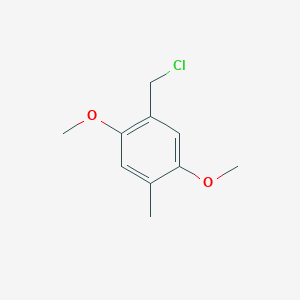
1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, featuring a chloromethyl group, two methoxy groups, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene typically involves the chloromethylation of 2,5-dimethoxy-4-methylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is often purified through crystallization or distillation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons under suitable reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed:
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
1-Chloromethyl-4-methylbenzene: Lacks the methoxy groups, resulting in different reactivity and applications.
2,5-Dimethoxy-4-methylbenzene:
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains an additional chloromethyl group, leading to increased reactivity and different applications.
Uniqueness: 1-(Chloromethyl)-2,5-dimethoxy-4-methylbenzene is unique due to the presence of both methoxy and chloromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
32378-21-5 |
|---|---|
Fórmula molecular |
C10H13ClO2 |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2,5-dimethoxy-4-methylbenzene |
InChI |
InChI=1S/C10H13ClO2/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-5H,6H2,1-3H3 |
Clave InChI |
XCVHBSSTKCAWEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


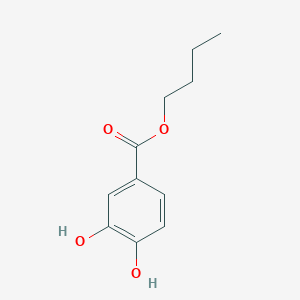
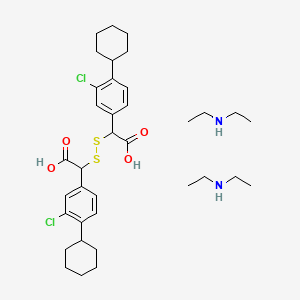

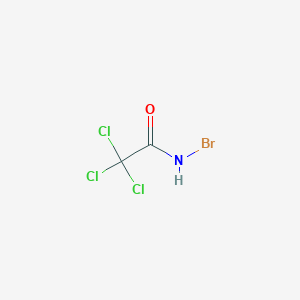
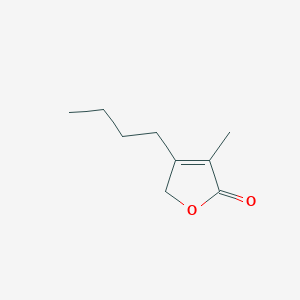

![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)

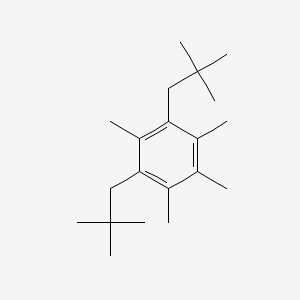

![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

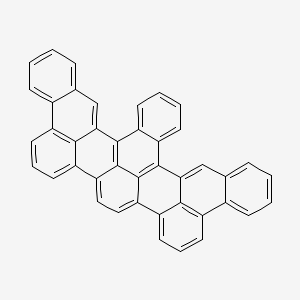
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)
